

Understanding Dapagliflozin degradation products under stress conditions.

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Compound of Interest

Compound Name: Dapagliflozin impurity

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An In-depth Technical Guide to Dapagliflozin Degradation Products Under Stress Conditions

For researchers, scientists, and drug development professionals, a thorough understanding of a drug substance's stability and degradation profile is paramount for ensuring its quality, safety, and efficacy. This technical guide provides a comprehensive overview of the degradation of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.

Dapagliflozin can degrade under specific environmental conditions, leading to the formation of degradation impurities.^[1] Factors such as hydrolysis, oxidation, and photolysis can contribute to its degradation.^{[1][2]}

Quantitative Data Summary

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following table summarizes the quantitative data on dapagliflozin degradation under different stress conditions reported in the scientific literature.

Stress Condition	Reagent/Method	Temperature	Duration	% Degradation	Number of Degradation Products
Acidic Hydrolysis	1 N HCl	60°C (reflux)	48 hours	~20-25%	2
0.1 N HCl	Room Temperature	-	11.02%	Not Specified	Not Specified
0.1 N HCl	Not Specified	Not Specified	18.06%	Not Specified	
Alkaline Hydrolysis	0.1 N NaOH	Room Temperature	-	6.80%	Not Specified
0.1 N NaOH	Not Specified	Not Specified	8.67%	2	Not Specified
Oxidative Degradation	30% H ₂ O ₂	60°C	24 hours	9.01%	
3% H ₂ O ₂	Not Specified	Not Specified	9.67%	Not Specified	Not Specified
Thermal Degradation	Dry Heat	60°C	48 hours	11.66%	
Wet Heat	Not Specified	Not Specified	9.78%	Not Specified	Not Specified
Photolytic Degradation	UV light (254nm)	Not Specified	Not Specified	8.18%	
Neutral Hydrolysis	Water	60°C	180 min	11.13%	Not Specified
Humidity/Thermal	Not Specified	Not Specified	Not Specified	Significant	2

It has been observed that dapagliflozin is relatively stable under thermal, photolytic, neutral, and alkaline hydrolysis conditions, with more significant degradation occurring under acidic hydrolysis.^{[3][4]}

Experimental Protocols for Stress Testing

Detailed methodologies are crucial for the reproducibility of stress testing studies. The following protocols are based on methods cited in the literature.

Acidic Degradation Protocol

- Accurately weigh and dissolve dapagliflozin in a suitable solvent (e.g., methanol).
- Add 1 N hydrochloric acid (HCl) to the drug solution.
- Reflux the mixture at 60°C for a period of up to 48 hours.[\[3\]](#)
- Withdraw samples at appropriate time intervals.
- Neutralize the samples with a suitable base (e.g., sodium hydroxide).
- Dilute the neutralized samples to a suitable concentration for analysis by a stability-indicating HPLC method.

Alkaline Degradation Protocol

- Prepare a stock solution of dapagliflozin.
- Transfer 2 mL of the stock solution to a 10 mL volumetric flask.
- Add 1 mL of 0.5 N sodium hydroxide (NaOH) and keep at room temperature.[\[5\]](#)
- After the desired time, further dilute with a mixture of methanol and water (30:70) to achieve a concentration of 10 µg/mL for analysis.[\[5\]](#)

Oxidative Degradation Protocol

- Transfer 1 mL of the dapagliflozin stock solution to a suitable container.
- Add 1 mL of 30% hydrogen peroxide (H₂O₂).
- Keep the solution at 60°C for 24 hours.[\[6\]](#)
- After the incubation period, dilute the sample for analysis.

Thermal Degradation Protocol

- Place a known amount of dapagliflozin sample in a petri plate.
- Expose the sample to a temperature of 60°C for 48 hours in a hot air oven.[\[5\]](#)
- After 48 hours, accurately weigh 10 mg of the sample and dissolve it in a mixture of methanol and water (30:70) in a 10 mL volumetric flask.[\[5\]](#)

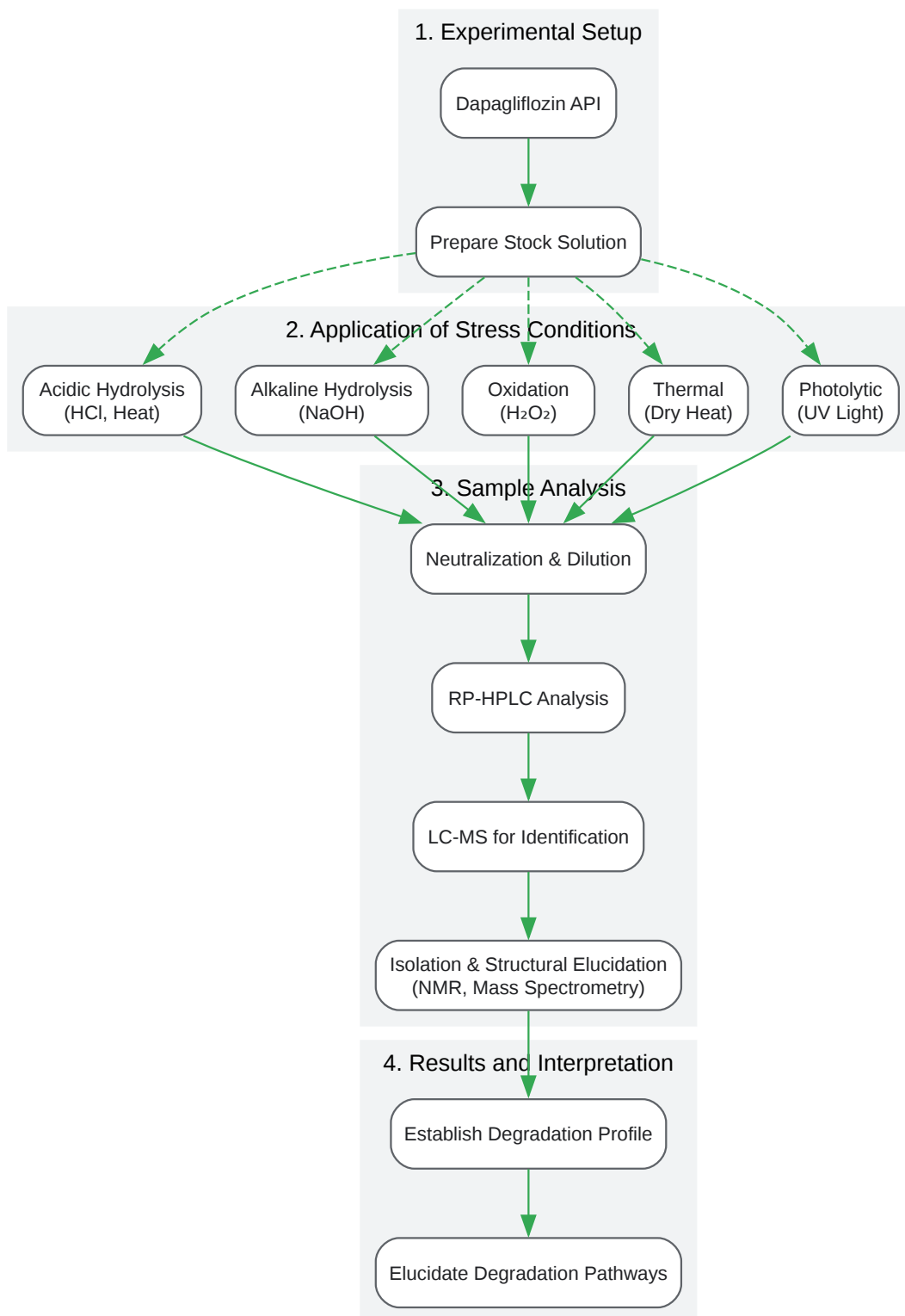
Photolytic Degradation Protocol

- Expose the solid dapagliflozin drug substance to UV light at 254 nm.[\[7\]](#)
- Alternatively, expose a solution of dapagliflozin to UV radiation.[\[8\]](#)
- Prepare the sample for analysis by dissolving it in a suitable solvent.

Visualization of Pathways and Workflows

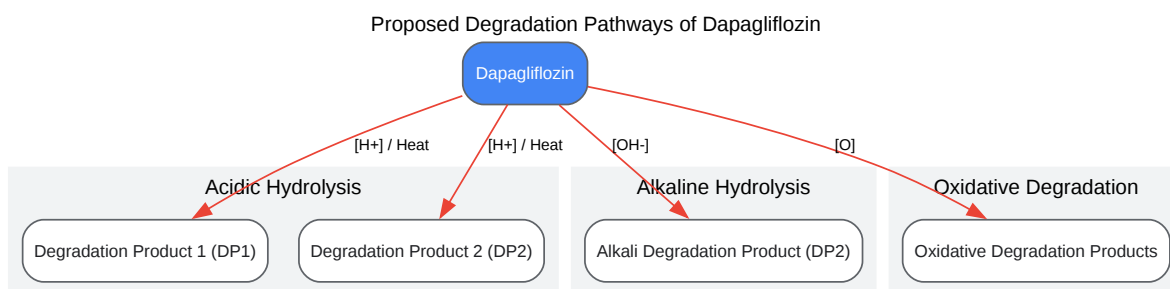
The following diagrams illustrate the general workflow for forced degradation studies and the proposed degradation pathways for dapagliflozin.

General Workflow for Dapagliflozin Forced Degradation Studies



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Caption: General workflow for dapagliflozin forced degradation studies.



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Caption: Proposed degradation pathways for dapagliflozin.

Under acidic conditions, two novel degradation products have been identified and characterized.[3] In alkaline hydrolysis, a degradation product (DP2) is formed where an alcohol group is converted to an aldehyde.[6] Oxidative stress also leads to the formation of distinct degradation byproducts.[2] The structures of these degradation products have been elucidated using advanced analytical techniques such as LC-MS, NMR, and mass spectrometry.[3][6]

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